molecular formula C12H11N3 B14910320 2,4-Dimethylpyrimido[1,2-a]benzimidazole

2,4-Dimethylpyrimido[1,2-a]benzimidazole

Cat. No.: B14910320
M. Wt: 197.24 g/mol
InChI Key: XYOLQZGYDSWZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethylpyrimido[1,2-a]benzimidazole ( 25513-98-8) is a tricyclic, nitrogen-dense heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized for its structural similarity to natural purines and pyrimidines, allowing it to interact with various biological targets . Recent research has identified derivatives of this core structure as promising scaffolds with diverse biological activities. Notably, pyrimido[1,2-a]benzimidazole derivatives have been developed and evaluated as novel anticancer agents, showing potent anti-leukemia activity in vitro . Furthermore, studies have explored the in vivo hypotensive activity of derivatives synthesized from this compound, indicating that this scaffold is a good target for antihypertensive agent development . The compound serves as a versatile precursor for further chemical modifications; for instance, it can be condensed with various aldehydes to generate 2-arylethenyl and 2,4-bis(arylethenyl) derivatives for structure-activity relationship (SAR) studies . Its synthesis is typically achieved via the condensation of 2-aminobenzimidazole with acetylacetone . With a molecular formula of C12H11N3 and a molecular weight of 197.24 g/mol , this compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2,4-dimethylpyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C12H11N3/c1-8-7-9(2)15-11-6-4-3-5-10(11)14-12(15)13-8/h3-7H,1-2H3

InChI Key

XYOLQZGYDSWZLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC3=CC=CC=C3N12)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Dimethylpyrimido 1,2 a Benzimidazole and Its Derivatives

Direct Synthesis Approaches for the Pyrimido[1,2-a]benzimidazole (B3050247) Core

Direct approaches to the pyrimido[1,2-a]benzimidazole core predominantly involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzimidazole (B57391) moiety. These methods are valued for their efficiency and the ability to introduce diverse substituents onto the final fused system.

Condensation Reactions of 2-Aminobenzimidazole (B67599)

The reaction of 2-aminobenzimidazole with various bifunctional electrophiles is a cornerstone in the synthesis of pyrimido[1,2-a]benzimidazoles. The binucleophilic nature of 2-aminobenzimidazole, with its exocyclic amino group and the endocyclic nitrogen atom, allows for cyclocondensation reactions with a range of substrates to form the six-membered pyrimidine ring.

The synthesis of the title compound, 2,4-dimethylpyrimido[1,2-a]benzimidazole, can be achieved through the condensation of 2-aminobenzimidazole with acetylacetone (B45752), a readily available 1,3-dicarbonyl compound. This reaction is a classic example of forming the pyrimidine ring fused to the benzimidazole core. The reaction proceeds by the initial nucleophilic attack of the exocyclic amino group of 2-aminobenzimidazole on one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and dehydration to yield the final product. A series of 2,4-unsymmetrically dialkylated pyrimido[1,2-a]benzimidazoles have been prepared by treating 2-aminobenzimidazole with various β-diketones. researchgate.net

Reaction Scheme:

Reactant 1Reactant 2Product
2-AminobenzimidazoleAcetylacetoneThis compound

This method offers a straightforward and efficient route to the 2,4-dimethyl substituted pyrimido[1,2-a]benzimidazole, which can serve as a key intermediate for further functionalization.

One-pot, three-component reactions have emerged as a powerful and atom-economical strategy for the synthesis of complex heterocyclic systems. For the synthesis of pyrimido[1,2-a]benzimidazole derivatives, the condensation of 2-aminobenzimidazole, an aldehyde, and malononitrile (B47326) is a well-established method. rdd.edu.iqrsc.org This reaction allows for the rapid assembly of the pyrimido[1,2-a]benzimidazole core with substituents at various positions, dictated by the choice of the aldehyde. rdd.edu.iq

The reaction is typically carried out in a suitable solvent and can be catalyzed by various catalysts. rsc.org The mechanism is believed to involve an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of the 2-aminobenzimidazole to the activated double bond, and subsequent intramolecular cyclization and tautomerization to afford the final product. rsc.org A variety of catalysts have been employed for this transformation, including ZnO@SO3H@Tropine, which has been shown to be efficient under solvent-free conditions. rsc.org

General Reaction Scheme:

Component 1Component 2Component 3Product
2-AminobenzimidazoleAldehyde (e.g., p-chlorobenzaldehyde)Malononitrile4-Amino-2-(aryl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile

This multicomponent approach provides a versatile and efficient route to a library of substituted pyrimido[1,2-a]benzimidazoles.

The condensation of 2-aminobenzimidazole with 1,3-aliphatic difunctional compounds is a general and widely used method for the synthesis of the pyrimido[1,2-a]benzimidazole ring system. researchgate.net This class of reagents includes β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, and their synthetic equivalents. nih.gov These reactions typically proceed through a [3+3] cyclocondensation mechanism. osi.lv

For instance, the reaction of 2-aminobenzimidazole with β-keto esters leads to the formation of pyrimido[1,2-a]benzimidazol-4-one derivatives. nih.gov Similarly, α,β-unsaturated aldehydes and ketones can react with 2-aminobenzimidazole to afford dihydropyrimido[1,2-a]benzimidazole derivatives. nih.gov The reaction conditions can influence the outcome, with both thermal and microwave-assisted methods being employed. nih.gov

Examples of 1,3-Aliphatic Difunctional Compounds:

Compound TypeExampleResulting Product
β-DiketoneAcetylacetoneThis compound
β-KetoesterEthyl acetoacetate2-Methylpyrimido[1,2-a]benzimidazol-4-one
α,β-Unsaturated KetoneChalcone2,4-Diaryl-1,4-dihydropyrimido[1,2-a]benzimidazole

A specific and interesting approach to pyrimido[1,2-a]benzimidazole derivatives involves the reaction of 2-aminobenzimidazole with 4-arylidene-2-methyl(phenyl)oxazolin-5-ones. researchgate.netresearchgate.net This reaction, typically carried out by refluxing in n-butanol, leads to the formation of the corresponding pyrimido[1,2-a]benzimidazole derivatives in good yields. researchgate.net

The proposed mechanism involves the initial nucleophilic attack of the exocyclic amino group of 2-aminobenzimidazole on the carbonyl group of the oxazolinone ring. This is followed by ring opening and subsequent intramolecular cyclization to form the pyrimidine ring, yielding the final pyrimido[1,2-a]benzimidazole product. researchgate.net This method provides a route to derivatives with specific substitution patterns at the 2- and 4-positions of the pyrimidine ring. researchgate.net

Reaction Summary:

Reactant 1Reactant 2Product
2-Aminobenzimidazole4-Arylidene-2-methyl(phenyl)oxazolin-5-one2-Methyl(phenyl)-4-aryl-pyrimido[1,2-a]benzimidazol-3-yl-carboxamide derivative

Microwave-Mediated Synthetic Protocols

Microwave-assisted organic synthesis has gained significant attention as a tool to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. The synthesis of pyrimido[1,2-a]benzimidazole and its derivatives has greatly benefited from this technology. nih.govresearchgate.net

Microwave irradiation has been successfully applied to the condensation reactions of 2-aminobenzimidazole with various electrophiles. For example, the synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives from β-keto esters and 2-aminobenzimidazole can be achieved in high yields (74–94%) within a very short reaction time of 3 minutes under microwave activation. nih.gov Similarly, the three-component reaction of aldehydes, malononitrile, and 2-aminobenzimidazole can be efficiently carried out in water under microwave irradiation, offering an environmentally friendly protocol. researchgate.net

Advantages of Microwave-Mediated Synthesis:

Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes. nih.gov

Higher Yields: Improved reaction efficiency often leads to higher product yields. nih.gov

Greener Chemistry: The use of less solvent or even solvent-free conditions is often possible, reducing environmental impact. researchgate.net

Operational Simplicity: Microwave reactors offer precise temperature control and operational simplicity. researchgate.net

The application of microwave irradiation represents a significant advancement in the synthesis of pyrimido[1,2-a]benzimidazoles, enabling rapid and efficient access to a diverse range of these important heterocyclic compounds.

Derivatization Strategies from this compound

The this compound core serves as a versatile precursor for the synthesis of various derivatives through reactions targeting the active methyl groups.

The active methyl groups at the C2 and C4 positions of this compound can undergo condensation reactions with aryl aldehydes to yield arylethenyl derivatives. researchgate.net The extent of substitution is controlled by the stoichiometry of the reactants.

Synthesis of 4-methyl-2-(2-arylethenyl)pyrimido[1,2-a]benzimidazole derivatives: A reaction between equimolar amounts (5 mmol) of this compound and an appropriate aryl aldehyde in refluxing glacial acetic acid for 24 hours yields the mono-substituted 2-arylethenyl derivatives. researchgate.net

Synthesis of 2,4-Bis(2-arylethenyl)pyrimido[1,2-a]benzimidazole derivatives: When the molar ratio of the aryl aldehyde to the pyrimido[1,2-a]benzimidazole is increased to approximately 2.2:1 (11 mmol to 5 mmol), the reaction, under the same conditions, leads to the formation of the di-substituted 2,4-bis(arylethenyl) products. researchgate.netresearchgate.net

Table 3: Synthesis of Arylethenyl Derivatives from this compound

Product TypeMolar Ratio (Aldehyde:Scaffold)Reaction ConditionsReference
2-Arylethenyl (Mono-substituted)1:1Glacial Acetic Acid, Reflux, 24h researchgate.net
2,4-Bis(arylethenyl) (Di-substituted)~2.2:1Glacial Acetic Acid, Reflux, 24h researchgate.netresearchgate.net

Oxidation is a key transformation for preparing fully aromatized pyrimido[1,2-a]benzimidazoles from their 1,2-dihydro counterparts. mdpi.com For instance, 4-amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazoles can be oxidized using reagents like p-chloranil. mdpi.com The reaction is typically carried out by dissolving the dihydro derivative in a solvent such as hot dimethylformamide (DMF), adding p-chloranil, and heating the mixture at 120 °C for a short period. mdpi.com This process effectively dehydrogenates the pyrimidine ring, leading to the stable, aromatic pyrimido[1,2-a]benzimidazole system. mdpi.com

Table 4: Oxidation of 1,2-Dihydropyrimido[1,2-a]benzimidazole Derivatives

Starting MaterialOxidizing AgentSolventConditionsProductReference
4-Amino-3-cyano-2-aryl-1,2-dihydropyrimido[1,2-a]benzimidazolesp-ChloranilDMF120 °C, 5 min4-Amino-2-arylpyrimido[1,2-a]benzimidazole-3-carbonitriles mdpi.com

The pyrimido[1,2-a]benzimidazole scaffold can be extensively functionalized to modulate its biological properties. Various derivatives have been synthesized and investigated for potential therapeutic applications, including anticancer and antiparasitic activities. mdpi.comnih.gov

Key functionalization strategies include:

Reaction with Carboxylic Acids: The reaction of 4-amino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives with aliphatic carboxylic acids like acetic acid or propionic acid in the presence of phosphorus oxychloride (POCl₃) yields fused pyrimidinone derivatives. rdd.edu.iq In this reaction, POCl₃ acts as both an oxidant and a chlorinating agent. rdd.edu.iq

Reaction with 2,5-Dimethoxytetrahydrofuran (B146720): The 4-amino group of 1,2-dihydropyrimido[1,2-a]benzimidazoles can be converted to a pyrrole (B145914) ring by reacting with 2,5-dimethoxytetrahydrofuran in acetic acid at 90 °C. mdpi.com This modification has been explored to evaluate the role of the 4-amino group in the compound's biological activity. mdpi.com

Synthesis of 2,4-Diaryl Derivatives: A versatile approach to synthesize a diverse range of 2,4-diaryl pyrimido[1,2-a]benzimidazoles involves the reaction of 2-aminobenzimidazole with chalcones (formed in situ from aryl aldehydes and aryl methyl ketones). rsc.org These derivatives have been identified as crucial structural motifs in therapeutic agents and have shown potent anti-leukemia activity. rsc.orgnih.gov For instance, certain 2,4-diaryl derivatives were found to significantly inhibit BMX kinase. nih.gov

These derivatization strategies highlight the chemical tractability of the pyrimido[1,2-a]benzimidazole core and its potential for developing new molecules with tailored biological functions. mdpi.comnih.gov

Functionalization and Substitution Reactions for Altering Biological Activities

Halogenation (e.g., Fluorophenyl-Substituted Derivatives)

The introduction of halogen atoms, particularly fluorine, into the pyrimido[1,2-a]benzimidazole framework is a significant strategy in medicinal chemistry. Fluorine substitution can enhance properties such as metabolic stability and lipophilicity. nih.gov A series of fluorophenyl-substituted pyrimido[1,2-a]benzimidazole derivatives have been prepared through straightforward heterocyclic chemistry and oxidation methods. researchgate.netnih.gov

For instance, the synthesis of 2-CF3-pyrimido[1,2-a]benzimidazoles can be achieved via a cyclo-condensation reaction between 2-aminobenzimidazole and 4-alkoxyvinyl trifluoromethyl ketones. acs.org Another approach involves reacting polyfluoro-ynones with 2-aminobenzimidazole to generate a diverse range of polyfluoroimidazo[1,2-a]pyrimidine derivatives. nih.govacs.org These reactions often proceed through a cascade of condensation followed by intramolecular cyclization. acs.org The resulting halogenated compounds, such as those with 3-fluorophenyl or 3,5-difluorophenyl groups, have been identified as promising antiparasitic drug candidates. mdpi.com

Compound NameR Group (Position 2)R' Group (Position 4)Synthesis MethodReference
4-Phenyl-2-(trifluoromethyl)benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidine-CF3PhenylCyclo-condensation acs.org
4-(4-Fluorophenyl)-2-(trifluoromethyl)benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidine-CF34-FluorophenylCyclo-condensation acs.org
2-(Bromodifluoromethyl)-4-(4-chlorophenyl)benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidine-CF2Br4-ChlorophenylCyclo-condensation acs.org
4-Amino-2-(2-fluorophenyl)pyrimido[1,2-a]benzimidazole-3-carbonitrile2-FluorophenylAminoOne-pot reaction mdpi.com
Alkylation Reactions (e.g., Phase Transfer Catalysis)

Alkylation is a fundamental transformation for modifying the pyrimido[1,2-a]benzimidazole scaffold. While direct phase-transfer catalyzed (PTC) alkylation of this compound is not extensively detailed in the provided sources, the principle is well-established for related N-heterocycles. Phase-transfer catalysis is an efficient and environmentally friendly method for performing reactions between reactants in immiscible phases. nih.gov It typically involves a catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), which transports a reactant from an aqueous phase to an organic phase where the reaction occurs. nih.govresearchgate.net

This technique has been successfully applied to the alkylation of benzimidazoles, the core building block of the title compound. researchgate.net For the pyrimido[1,2-a]benzimidazole system, alkylation has been demonstrated on derivatives such as 2-methylpyrimido[1,2-a]benzimidazol-4(10H)-ones. nih.gov The sodium salts of these compounds are treated with alkylating agents like dimethyl sulfate (B86663) to yield regioisomeric methylation products. nih.gov This confirms the susceptibility of the heterocyclic system to alkylation, a process that could potentially be optimized using phase-transfer catalysis to enhance efficiency and yield under mild conditions. nih.gov

Introduction of Other Substituents (e.g., Butoxy, Isopropoxy)

The incorporation of alkoxy groups, such as butoxy or isopropoxy, onto the pyrimido[1,2-a]benzimidazole structure can be achieved by utilizing appropriately substituted starting materials. For example, the synthesis of 4-(4-methoxyphenyl)-2-(trifluoromethyl)benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidine was accomplished through the general procedure of reacting a substituted ynone with 2-aminobenzimidazole. acs.org In this case, the methoxy (B1213986) group was part of the ketone starting material, and it was carried through the cyclization reaction to become a substituent on the final heterocyclic product. acs.org This synthetic strategy allows for the introduction of a variety of substituents on the phenyl ring at the 4-position of the pyrimido[1,2-a]benzimidazole core, contingent on the availability of the corresponding substituted ketones or aldehydes.

Compound NameSubstituent GroupPositionSynthesis MethodReference
4-(4-Methoxyphenyl)-2-(trifluoromethyl)benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidineMethoxy4-phenylCyclo-condensation acs.org
2-(Bromodifluoromethyl)-4-(4-methoxyphenyl)benzo acs.orgresearchgate.netimidazo[1,2-a]pyrimidineMethoxy4-phenylCyclo-condensation acs.org

Green Chemistry Principles in Pyrimido[1,2-a]benzimidazole Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to create more sustainable and environmentally benign processes. The synthesis of pyrimido[1,2-a]benzimidazoles has been a fertile ground for the application of these principles. chemmethod.com

Key green methodologies include:

Microwave-Assisted Synthesis : A novel microwave-mediated method has been developed for the rapid, eco-friendly, and high-yield production of pyrimido[1,2-a]benzimidazoles. rsc.org This protocol is often solvent-free and uses a green organocatalyst like guanidine (B92328) hydrochloride, avoiding the need for metals. rsc.org

Ultrasound-Assisted Synthesis : Sonochemistry provides another energy-efficient and sustainable route. acs.org A novel ultrasound technique has been developed to generate CF3-substituted pyrimido[1,2-a]benzimidazole analogues in a process that is free of metals, solvents, additives, and catalysts. nih.govacs.org

Use of Green Solvents and Catalysts : Many syntheses have been adapted to use water as a solvent or are performed under solvent-free conditions. chemmethod.comresearchgate.net The use of reusable catalysts, such as ionic liquids or solid-supported catalysts like ZnO@SO3H@Tropine, further enhances the green credentials of these methods by simplifying product separation and reducing waste. nih.govnih.govrsc.org

Multicomponent Reactions (MCRs) : One-pot, three-component reactions are particularly advantageous as they are atom-economic, reduce the number of synthetic steps, and minimize waste. researchgate.net These MCRs can be catalyzed by simple and inexpensive substances like ammonium (B1175870) acetate. researchgate.net

Green Chemistry ApproachKey FeaturesExample ApplicationReference
Microwave IrradiationRapid, solvent-free, metal-free, high yieldsSynthesis using guanidine hydrochloride catalyst rsc.org
Ultrasound (Sonochemistry)Solvent-free, metal-free, catalyst-free, atom-economicalSynthesis of CF3-substituted derivatives nih.govacs.org
Green CatalysisReusable catalysts, simple work-up, high yieldsUse of ZnO@SO3H@Tropine under solvent-free conditions nih.govrsc.org
Multicomponent ReactionsOne-pot, atom-economic, reduced wasteSynthesis in water under microwave irradiation researchgate.net

Tandem Strategies and Integrated Continuous Flow Systems in Synthesis

To improve efficiency, scalability, and control over reaction conditions, advanced synthetic strategies such as tandem reactions and continuous flow systems are being employed. A tandem strategy, also known as a cascade reaction, involves multiple bond-forming events occurring in a single synthetic operation without isolating intermediates. This approach has been used for the synthesis of CF3-substituted pyrimido[1,2-a]benzimidazole derivatives through a cascade of condensation followed by intramolecular cyclization. acs.org

Integrating this chemistry into a continuous flow system offers significant advantages over traditional batch processing. nih.gov By employing an integrated flow system, polyfluoro-substituted pyrimido[1,2-a]benzimidazole derivatives have been synthesized from alkynes with a much shorter reaction time compared to batch methods. acs.org This methodology has proven to be scalable, as demonstrated by successful gram-scale synthesis. nih.gov The key benefits of this approach include enhanced safety, better process control, and substantial sustainability advantages, highlighting its potential for both synthetic and industrial applications. nih.govacs.org

Structure Activity Relationship Sar Studies and Molecular Design

Influence of Substituent Position and Nature on Biological Profiles

The biological activity of pyrimido[1,2-a]benzimidazoles is profoundly influenced by the nature and position of substituents on the core structure. Research has systematically explored the impact of various functional groups at the 2 and 4 positions, revealing key insights for the rational design of more potent and selective agents.

Impact of Methyl Groups and Other Alkyl Substituents

While extensive research has focused on aryl substitutions, the influence of methyl and other alkyl groups at the 2 and 4 positions is a critical aspect of SAR studies. Although specific data tables for a broad range of 2,4-dialkyl derivatives are not extensively available in the literature, some studies provide valuable insights. For instance, in a related fused pyrimido[5',4':5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-one system, a 6-(2,6-dimethylphenyl) substituent was found to be a key feature for potent inhibition of Lymphocyte-specific kinase (Lck), highlighting the potential importance of strategically placed methyl groups for kinase inhibition. nih.gov

The synthesis of 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one has been reported, indicating the feasibility of incorporating methyl groups onto the scaffold. nih.gov Generally, the introduction of small alkyl groups like methyl can influence the compound's lipophilicity, metabolic stability, and steric interactions with the target protein. Further dedicated studies are required to fully elucidate the specific impact of methyl and other alkyl substituents at the 2 and 4 positions on the diverse biological activities of the pyrimido[1,2-a]benzimidazole (B3050247) core.

Role of Halogenation (e.g., Fluorine) on Biological Efficacy

The incorporation of halogen atoms, particularly fluorine, is a well-established strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. In the context of pyrimido[1,2-a]benzimidazoles, fluorination has been shown to be a critical determinant of their biological efficacy.

A study on fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles revealed that the position and number of fluorine atoms on the phenyl ring at the 2-position significantly impact their antiparasitic activity. mdpi.com For example, a 3-fluorophenyl substituent was identified as a key feature for excellent activity against Leishmania major. mdpi.com Furthermore, a 3,5-difluorophenyl substitution led to high and selective activity against Toxoplasma gondii. mdpi.com These findings underscore the importance of the fluoro-substitution pattern in dictating the antiparasitic profile of these compounds. It is suggested that the high electronegativity and ability of fluorine to form hydrogen bonds can lead to enhanced binding affinity with the target enzyme. mdpi.com

The introduction of fluorinated substituents is also recognized as an effective method for modifying the physicochemical properties of the pyrimido[1,2-a]benzimidazole molecule. nih.gov

Effects of Aryl and Heteroaryl Substitutions on Biological Activity

The most extensively studied modifications of the pyrimido[1,2-a]benzimidazole scaffold involve the introduction of aryl and heteroaryl groups at the 2 and 4 positions. These substitutions have been particularly fruitful in the development of potent anticancer agents.

A series of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles has been synthesized and evaluated for their anti-leukemia activity. nih.gov The SAR studies from this research revealed that the nature of the aryl substituents at both positions plays a crucial role in the cytotoxic activity. For instance, compound 5h from this series, which has a 4-chlorophenyl group at the 2-position and a 3,4,5-trimethoxyphenyl group at the 4-position, demonstrated superior sub-micromolar activity towards leukemia cell lines. nih.govresearchgate.net The presence of electron-withdrawing or electron-donating groups on the phenyl rings, as well as their substitution pattern, significantly influences the anti-proliferative potency.

The following interactive data table summarizes the in vitro anti-leukemia activity of a selection of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives against the HL60 cell line.

CompoundR1 (at position 2)R2 (at position 4)GI50 (µM) on HL60
5e 4-Chlorophenyl4-Methoxyphenyl1.25
5f 4-Chlorophenyl4-Fluorophenyl1.98
5g 4-Chlorophenyl4-(Trifluoromethyl)phenyl2.51
5h 4-Chlorophenyl3,4,5-Trimethoxyphenyl0.89

Data sourced from a study on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives as anti-leukemia agents. nih.govresearchgate.net

Stereochemical Considerations in Derivatives (e.g., Trans [E]-Configurational Geometry)

In other heterocyclic systems, such as furopyrimidines, the E/Z isomerism of exocyclic double bonds has been shown to significantly influence their inhibitory activity against human dihydrofolate reductase. This highlights the general importance of stereochemistry in drug-receptor interactions. The differential spatial arrangement of substituents in stereoisomers can lead to varying binding affinities and biological responses. Future research into the stereoselective synthesis and biological evaluation of pyrimido[1,2-a]benzimidazole derivatives could unlock new avenues for developing more potent and selective therapeutic agents.

Scaffold Hybridization Strategies in Pyrimido[1,2-a]benzimidazole-Based Drug Design

Scaffold hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, or dual-action mechanisms. The pyrimido[1,2-a]benzimidazole scaffold has been utilized in such strategies.

For example, the fusion of a pyrazole (B372694) ring to the pyrimido[1,2-a]benzimidazole core has been explored. A pyrazole substituent at position 2 of the pyrimido[1,2-a]benzimidazole was synthesized to create a novel hybrid structure. nih.gov Another approach involves the creation of more complex fused systems, such as pyrimido[5',4':5,6]pyrimido-[1,2-a]benzimidazol-5(6H)-ones, which have shown potent activity as Lck inhibitors. nih.gov These hybridization strategies aim to exploit the biological activities associated with each constituent scaffold to generate novel compounds with enhanced therapeutic potential.

Development of Structure-Based Design Principles for Pyrimido[1,2-a]benzimidazoles

The development of potent and selective inhibitors targeting specific enzymes, such as kinases, often relies on structure-based drug design (SBDD). rroij.com This approach utilizes the three-dimensional structure of the target protein to guide the design of small molecules that can bind with high affinity and specificity. rroij.com

For the pyrimido[1,2-a]benzimidazole scaffold, SBDD principles have been applied in the context of kinase inhibition. For instance, 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives were identified as significant inhibitors of BMX kinase. nih.gov The design of these inhibitors can be guided by molecular docking studies to predict the binding mode and interactions of the compounds with the ATP-binding site of the kinase. The benzimidazole (B57391) moiety is a common scaffold in kinase inhibitors, often acting as a hinge-binding motif. nih.gov The substituents at the 2 and 4 positions of the pyrimido[1,2-a]benzimidazole core can be rationally designed to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. The integration of computational modeling with synthetic chemistry is crucial for the iterative process of designing and optimizing novel pyrimido[1,2-a]benzimidazole-based inhibitors.

Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific research data available for the compound 2,4-Dimethylpyrimido[1,2-a]benzimidazole within the precise biological and pharmacological contexts outlined in your request.

The existing body of research focuses on the broader class of pyrimido[1,2-a]benzimidazoles and its various other derivatives. For instance, studies on antiparasitic activities against Leishmania major, Toxoplasma gondii, and Plasmodium falciparum have been conducted on fluorophenyl-substituted and pyrido[1,2-a]benzimidazole (B3050246) analogues. researchgate.netmdpi.comnih.govresearchgate.net Similarly, antimicrobial research has been reported for different derivatives of the pyrimido[1,2-a]benzimidazole scaffold, but not specifically for the 2,4-dimethyl variant. nih.govresearchgate.net

Due to the strict instruction to focus solely on "this compound" and to exclude any information on other derivatives, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Constructing the requested content would require extrapolating findings from related but structurally distinct compounds, which would violate the principles of scientific accuracy and the specific constraints of the request.

Therefore, the article on the biological and pharmacological investigations of "this compound" cannot be generated at this time based on currently available scientific literature.

Biological Activities and Pharmacological Investigations of Pyrimido 1,2 a Benzimidazoles

Anticancer Research

The pyrimido[1,2-a]benzimidazole (B3050247) nucleus is a recognized pharmacophore in the development of novel anticancer agents. nih.gov Its structural similarity to nucleotides allows it to interact with various biological targets involved in cancer cell proliferation and survival.

Anti-leukemia Activity (e.g., Acute Myeloid Leukemia (AML) cell lines like HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1)

Derivatives of 2,4-diaryl-pyrimido[1,2-a]benzimidazole have demonstrated significant potential as agents against Acute Myeloid Leukemia (AML), one of the most aggressive forms of human cancer. bohrium.comnih.gov In a comprehensive study, a series of these compounds were evaluated for their in vitro anti-tumor activity. bohrium.com

One particular derivative, designated as compound 5h, exhibited potent activity across a full panel of human cancer cell lines, with superior, sub-micromolar activity towards leukemia. bohrium.comnih.gov Further testing of a selection of these pyrimido[1,2-a]benzimidazoles (compounds 5e-l) against a panel of human acute leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, and THP-1) revealed that several compounds achieved single-digit micromolar GI50 (50% growth inhibition) values. bohrium.comimtm.cz

Initial investigations into the mechanism of action explored the inhibition of leukemia-associated kinases such as FLT3-ITD, ABL, CDK2, and GSK3, but the compounds showed non-significant activity. bohrium.comnih.gov A broader kinase profiling against 338 human kinases identified the non-receptor bone marrow tyrosine kinase on chromosome X (BMX) as a significant target for compounds 5e and 5h. bohrium.com Subsequent analysis confirmed that these compounds affect the cell cycle of HL60 and MV4-11 cells and influence proteins associated with cell death and viability, such as PARP-1 and Mcl-1. bohrium.com

Table 1: Anti-leukemia Activity of Selected Pyrimido[1,2-a]benzimidazole Derivatives

Compound Cell Line GI50 (µM)
5e HL60 Single-digit µM
MOLM-13 Single-digit µM
MV4-11 Single-digit µM
CCRF-CEM Single-digit µM
THP-1 Single-digit µM
5f HL60 Single-digit µM
MOLM-13 Single-digit µM
MV4-11 Single-digit µM
CCRF-CEM Single-digit µM
THP-1 Single-digit µM
5g HL60 Single-digit µM
MOLM-13 Single-digit µM
MV4-11 Single-digit µM
CCRF-CEM Single-digit µM
THP-1 Single-digit µM
5h HL60 Single-digit µM
MOLM-13 Single-digit µM
MV4-11 Single-digit µM
CCRF-CEM Single-digit µM
THP-1 Single-digit µM

Data sourced from studies on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives. bohrium.com

Potential as DNA-Topoisomerase I Inhibitors

DNA topoisomerases are crucial enzymes in DNA replication and transcription, making them key targets for anticancer drugs. esisresearch.org Detailed investigations have revealed that bi- and ter-benzimidazole derivatives represent a class of topoisomerase I inhibitors. esisresearch.orgesisresearch.org These compounds can trap the reversible cleavable complex formed between DNA and the topoisomerase I enzyme, leading to DNA strand breaks and cell death. esisresearch.org

While direct studies on 2,4-Dimethylpyrimido[1,2-a]benzimidazole as a topoisomerase I inhibitor are not extensively detailed, the activity of the broader benzimidazole (B57391) class suggests this potential. The fused ring system is considered critical for this activity. esisresearch.org Furthermore, related isomers such as pyrimido[1,6-a]benzimidazoles have been identified as topoisomerase II-targeted drugs, indicating that the pyrimidobenzimidazole scaffold is a promising framework for developing agents that interfere with DNA topology. nih.gov

Anti-inflammatory Research

The benzimidazole scaffold is a component of molecules known to possess anti-inflammatory properties. nih.gov Research into fused heterocyclic systems has included the evaluation of pyrimido[1,2-a]benzimidazoles for their potential to mitigate inflammatory processes. nih.gov Studies have shown that various pyrimidine-fused derivatives exhibit anti-inflammatory activity. rdd.edu.iq For example, a study involving fused pyrimido[1,2-a]benzimidazoles with a phenylsulfonyl moiety assessed their anti-inflammatory effects. nih.gov While the specific derivative tested showed less activity than the standard drug indomethacin, it confirms that this chemical class is actively being investigated for its anti-inflammatory potential. nih.gov The development of these compounds is driven by the need for new anti-inflammatory agents, as many currently used drugs have limitations for long-term use. nih.gov

Antihypertensive Research

Derivatives of the pyrimido[1,2-a]benzimidazole scaffold have been synthesized and evaluated for their effects on blood pressure, demonstrating their potential as antihypertensive agents.

Evaluation of Hypotensive Activity of this compound Derivatives

In vivo pharmacological studies have been conducted on derivatives of 2-aryl-4-(substituted) pyrimido[1,2-a]benzimidazole to assess their hypotensive effects. researchgate.net In one such study using anaesthetized normotensive dogs, a derivative identified as 6d (2-p-chlorophenyl-4-(2'-(m-nitrophenyl)ethenyl-pyrimido[1,2-a]benzimidazole)) was administered intravenously. researchgate.net The compound caused a pronounced and significant fall in mean blood pressure, indicating potent hypotensive activity. researchgate.net

Further investigation revealed that this derivative also markedly inhibited the hypertensive effect induced by noradrenaline. researchgate.net The study concluded that the pyrimido-benzimidazole scaffold is a promising target for the further development of novel antihypertensive agents. researchgate.net

Table 2: Hypotensive Activity of a Pyrimido[1,2-a]benzimidazole Derivative

Compound Animal Model Effect
6d Anaesthetized Normotensive Dogs Pronounced fall in mean blood pressure
Marked inhibition of noradrenaline-induced hypertension

Data sourced from an in vivo study on 2-aryl-4-(substituted) pyrimido[1,2-a]benzimidazole derivatives. researchgate.net

Antiviral Properties

Antioxidant Research

Research has been conducted on the antioxidant potential of various pyrimido[1,2-a]benzimidazole derivatives. semanticscholar.org Studies involving newly synthesized 2-substituted-3-cyano-4-oxo-4H-pyrimido[1,2-a]benzimidazoles have shown a range of antioxidant activities when tested using methods like the DPPH radical scavenging assay. For example, one study reported that the DPPH radical scavenging activity of the tested pyrimido[1,2-a]benzimidazole derivatives ranged from 15.1 ± 0.714% to 83.8 ± 0.215%. While these findings indicate that the pyrimido[1,2-a]benzimidazole scaffold can be associated with significant antioxidant properties, the specific contribution of the 2,4-dimethyl substitution pattern to this activity has not been detailed in the available research. Therefore, no specific data tables for the antioxidant capacity of this compound can be provided at this time.

Mechanistic Investigations of Biological Action

Identification of Molecular Targets

To understand the biological effects of the pyrimido[1,2-a]benzimidazole (B3050247) scaffold, researchers have explored its interactions with various molecular targets, including protein kinases, parasitic detoxification pathways, and bacterial enzymes.

Derivatives of the pyrimido[1,2-a]benzimidazole scaffold have been subjected to extensive kinase profiling to identify potential molecular targets for their anticancer activity. imtm.cznih.gov In one study, a series of 2,4-disubstituted pyrimido[1,2-a]benzimidazoles were initially tested against leukemia-associated kinases like FLT3-ITD, ABL, CDK2, and GSK3, but showed non-significant activity. imtm.cznih.govresearchgate.net

A subsequent, broader screening against a panel of 338 human kinases revealed that specific derivatives, namely compounds 5e and 5h, significantly inhibited Bone Marrow X-linked (BMX) kinase. imtm.cznih.govresearchgate.net BMX kinase, a non-receptor tyrosine kinase, is involved in various cellular functions, including cell growth, differentiation, and apoptosis, and is considered a therapeutic target in cancers like acute myeloid leukemia (AML). imtm.czbohrium.com

Table 1: Kinase Inhibition Profile of Pyrimido[1,2-a]benzimidazole Derivatives

Compound Target Kinase Inhibition
Pyrimido[1,2-a]benzimidazoles 5e & 5h BMX Kinase Significant Inhibition
Pyrimido[1,2-a]benzimidazoles 5a-p FLT3-ITD, ABL, CDK2, GSK3 Non-significant Activity

The benzimidazole (B57391) scaffold has been investigated for its potential to inhibit hemozoin formation, a crucial detoxification pathway in malaria parasites. nih.govnih.gov Studies have shown that some 2-phenylbenzimidazole (B57529) derivatives can inhibit the formation of β-hematin (synthetic hemozoin). nih.govnih.govresearchgate.net This inhibition leads to an accumulation of toxic free heme within the parasite, resulting in its death. nih.gov However, specific research into the hemozoin inhibition activity of 2,4-Dimethylpyrimido[1,2-a]benzimidazole or its direct derivatives is not extensively detailed in the available literature.

Bacterial DNA gyrase is a well-established target for antibacterial agents. researchgate.net The benzimidazole structure has served as a scaffold for the development of DNA gyrase inhibitors. nih.govmdpi.com For instance, benzimidazole ureas have been identified as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV, binding to their ATP sites. nih.govresearchgate.net Additionally, a related isomeric compound, a pyrimido[1,6-a]benzimidazole, was found to inhibit DNA relaxation catalyzed by the type II topoisomerase enzyme. nih.gov At present, specific studies detailing the DNA gyrase inhibition potential of this compound are not prominent.

The peptidyl-prolyl cis/trans isomerase Pin1 is a key enzyme in translating oncogenic signaling pathways, making it an attractive target for cancer therapy. nih.gov The benzimidazole moiety is recognized as a relevant scaffold for designing Pin1 inhibitors. nih.govresearchgate.net Several studies have focused on designing and synthesizing benzimidazole derivatives that can effectively inhibit Pin1. nih.govmdpi.com These inhibitors are designed to occupy specific pockets within the enzyme's active site. nih.gov While the broader class of benzimidazoles shows promise in this area, specific protein interaction studies for this compound with Pin1 have not been specifically reported.

Cellular Pathway Modulation

Beyond direct molecular targeting, research has also focused on how these compounds affect broader cellular processes, such as the cell cycle.

The inhibitory action of pyrimido[1,2-a]benzimidazole derivatives on specific kinases, such as BMX kinase, has led to further investigations into their effects on cellular pathways like cell cycle progression. imtm.cznih.gov Studies on acute myeloid leukemia (AML) cell lines, including HL60 and MV4-11, were performed to analyze the impact of these compounds on the cell cycle. imtm.cznih.govbohrium.com Other research on different benzimidazole derivatives has demonstrated an ability to suppress cell cycle progression, often leading to cell cycle arrest at specific phases, such as the G2/M phase, and subsequently inducing apoptosis. mdpi.comnih.gov

Table 2: Investigated Effects of Pyrimido[1,2-a]benzimidazoles on Cellular Pathways

Compound Family Cell Lines Pathway Investigated
Pyrimido[1,2-a]benzimidazoles HL60, MV4-11 Cell Cycle Progression

Induction of Apoptosis

Research into the biological effects of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives has demonstrated their capacity to induce apoptosis in cancer cells. This process is crucial for the elimination of damaged or malignant cells and is orchestrated by a series of molecular events. Key markers and pathways involved in the apoptotic process have been analyzed to elucidate the mechanism of action of these compounds.

Caspase 3/7 Activity:

One of the pivotal steps in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. Studies on 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives have shown a significant increase in caspase 3/7 activity in treated cancer cell lines. For instance, in HL60 and MV4-11 leukemia cell lines, treatment with a representative compound from this class led to a dose-dependent and time-dependent increase in caspase 3/7 activity. This activation signifies the initiation of the final stages of apoptosis, leading to the systematic dismantling of the cell. imtm.czresearchgate.netnih.govbohrium.com

PARP-1, Mcl-1, and pH3-Ser10 Analysis:

To further dissect the apoptotic pathway, the expression and modification of several key regulatory proteins have been examined following treatment with 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives.

PARP-1 (Poly (ADP-ribose) polymerase-1): This enzyme is involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. Western blot analysis has shown that treatment with these compounds leads to the cleavage of PARP-1, indicating that the DNA repair mechanisms are inactivated, and the cell is committed to apoptosis. imtm.cznih.govbohrium.com

Mcl-1 (Myeloid cell leukemia 1): Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. Its downregulation is often associated with the induction of apoptosis. Studies have revealed that treatment with 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives results in a decrease in the expression levels of Mcl-1, thereby promoting cell death. imtm.cznih.govbohrium.com

pH3-Ser10 (Phospho-histone H3 at Serine 10): The phosphorylation of histone H3 at serine 10 is a critical event during mitosis. Analysis of pH3-Ser10 levels can provide insights into the cell cycle progression. Investigations into the effects of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives have included the analysis of this marker to understand the broader cellular consequences of treatment. imtm.cznih.govbohrium.com

The collective evidence from the analysis of caspase activity and the modulation of PARP-1, Mcl-1, and pH3-Ser10 strongly suggests that the biological activity of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles is mediated, at least in part, through the induction of the intrinsic apoptotic pathway.

Reactive Oxygen Species (ROS) Accumulation

Currently, there is a lack of specific research data on the direct effect of this compound on the accumulation of reactive oxygen species (ROS) in cells. However, it is a known phenomenon that many anticancer agents exert their effects by inducing oxidative stress through the generation of ROS. Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis. Further investigation is required to determine whether this compound or its derivatives modulate intracellular ROS levels as part of their mechanism of action.

Subcellular Localization Studies Facilitated by Intrinsic Fluorescence

The pyrimido[1,2-a]benzimidazole scaffold, due to its conjugated aromatic system, is predicted to possess intrinsic fluorescence properties. This characteristic is highly advantageous for conducting subcellular localization studies without the need for external fluorescent tags, which can sometimes alter the molecule's behavior.

Studies on the related pyrido[1,2-a]benzimidazole (B3050246) class of compounds have successfully utilized this intrinsic fluorescence to visualize their accumulation within cells. nih.govafricaresearchconnects.comnih.gov These studies, using techniques like confocal microscopy, have revealed specific subcellular distribution patterns, providing valuable clues about their mechanism of action. For example, localization to particular organelles can suggest potential molecular targets. nih.govafricaresearchconnects.comnih.gov

While direct experimental evidence for the intrinsic fluorescence and subcellular localization of this compound is not yet available, the precedent set by structurally similar compounds suggests that this would be a fruitful area of investigation. Such studies would be instrumental in identifying the specific cellular compartments where the compound accumulates, thereby narrowing down the search for its direct molecular targets and further clarifying its biological mechanism of action.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations to Elucidate Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. ijpsjournal.com This method is instrumental in understanding the binding mechanisms of potential drug candidates. For the broader class of pyrimido[1,2-a]benzimidazole (B3050247) and benzimidazole (B57391) derivatives, molecular docking has been extensively used to explore their interactions with various biological targets.

For instance, studies on related benzimidazole derivatives have successfully predicted their binding modes within the active sites of enzymes like DNA gyrase and human topoisomerase II, which are crucial targets in antimicrobial and anticancer drug discovery. ijpsjournal.com Docking simulations for a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives identified key interactions within the ATP-binding pocket of BMX kinase, a target in acute myeloid leukemia. nih.gov Similarly, docking studies of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole (B2756460) derivatives as corticotropin-releasing factor 1 (CRF-1) receptor antagonists revealed crucial hydrogen bonding and stacking interactions. brieflands.com

These studies typically involve preparing a 3D structure of the target protein and the ligand (e.g., a derivative of 2,4-Dimethylpyrimido[1,2-a]benzimidazole). Software like AutoDock or Glide is then used to sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity for each pose. ijpsjournal.comnih.gov The results help in identifying key amino acid residues involved in the interaction and provide a rationale for the observed biological activity, guiding the design of more potent and selective analogues.

Target Protein/ReceptorKey Interacting Residues (Example from related compounds)Type of InteractionReference
BMX Kinase(Not specified in abstract)ATP-binding site interaction nih.gov
CRF-1 ReceptorGlu196, Arg5Hydrogen Bonding brieflands.com
Pin1 ProteinLys63, Arg69, Cys113, Leu122, Met130, Ser154Electrostatic, Hydrophobic, Hydrogen Bonding rsc.org
DNA Gyrase / Topoisomerase II(General binding affinity noted)Active site binding ijpsjournal.com

This table presents examples of target proteins and key interactions identified for related pyrimido[1,2-a]benzimidazole and benzimidazole derivatives through molecular docking simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. d-nb.info These calculations provide valuable information about molecular structure, stability, and reactivity. For pyrimido[1,2-a]benzimidazole derivatives, DFT studies have been used to analyze their ground state properties, electronic spectra, and reactivity descriptors. nih.govnih.gov

Theoretical UV spectra can also be computed using Time-Dependent DFT (TD-DFT), which often show good agreement with experimentally observed spectra, helping to interpret the electronic transitions occurring within the molecule. nih.gov

Quantum Chemical ParameterSignificanceTypical Findings for Related CompoundsReference
EHOMO (Highest Occupied Molecular Orbital Energy)Relates to the ability to donate electrons.Varies with substituent groups on the core structure. d-nb.infonih.gov
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Relates to the ability to accept electrons.Varies with substituent groups on the core structure. d-nb.infonih.gov
ΔE (HOMO-LUMO Energy Gap)Indicator of chemical reactivity and stability.Lower ΔE suggests higher reactivity. nih.gov
Dipole MomentMeasure of molecular polarity.Influenced by the non-planar nature of the molecule. nih.gov

This table summarizes key parameters derived from quantum chemical calculations and their significance, based on studies of related pyrimido[1,2-a]benzimidazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. uni-halle.de This technique is used to study the conformational flexibility of ligands and the stability of ligand-protein complexes, complementing the static view provided by molecular docking. nih.gov

For derivatives of pyrimido[1,2-a]benzimidazole, MD simulations have been performed to assess the stability of the docked poses within the receptor's binding site. nih.govrsc.org In a typical MD simulation, a system containing the protein-ligand complex solvated in a water box is subjected to Newton's laws of motion. nih.gov The simulation tracks the positions and velocities of all atoms over a specific period (nanoseconds), revealing how the ligand and protein interact and adapt to each other's presence. frontiersin.org

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, which indicates the stability of the complex over time. frontiersin.org A stable RMSD suggests that the ligand remains securely bound in its initial docked pose. Additionally, analysis of the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein, while monitoring hydrogen bonds and other interactions throughout the simulation confirms their persistence and strength. rsc.orgfrontiersin.org These simulations have confirmed the stability of related benzimidazole derivatives in the active sites of targets like the CRF-1 receptor, providing confidence in the binding modes predicted by docking. brieflands.comnih.gov

Structure-Based Virtual Screening Approaches for Ligand Discovery

Structure-based virtual screening (SBVS) is a computational strategy used to identify novel hit compounds from large chemical libraries by docking them against a specific biological target structure. plos.orgmdpi.com This approach has been successfully applied using the benzimidazole scaffold to discover new inhibitors for various therapeutic targets. nih.govnih.gov

The process begins with the 3D structure of a target protein. A large database of chemical compounds, such as the ZINC database, is then computationally docked into the binding site of this target. plos.orgnih.gov The compounds are ranked based on their docking scores, which estimate their binding affinity. The top-ranked compounds are then selected for further computational analysis and, ultimately, for experimental validation. mdpi.com

This methodology was employed in the discovery of novel Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors, where a virtual screening campaign led to the identification of a potent benzimidazole-based compound series. nih.gov Similarly, virtual screening has been used to find potential inhibitors of Triosephosphate Isomerase from Trypanosoma cruzi, the parasite responsible for Chagas disease, starting from a benzimidazole-based library. nih.gov The this compound scaffold could serve as a valuable starting point or query structure for similar virtual screening campaigns to discover new ligands for a wide range of biological targets.

Advanced Spectroscopic and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of pyrimido[1,2-a]benzimidazole (B3050247) derivatives. nih.gov It provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework.

1D and 2D NMR Spectroscopy (e.g., ¹H, ¹³C-APT, ¹H-¹H COSY, ¹⁵N-¹H HSQC)

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide foundational data on the number and types of protons and carbons in the molecule. For the pyrimido[1,2-a]benzimidazole core, characteristic chemical shifts are observed. For instance, in the related pyrido[1,2-a]benzimidazole (B3050246) system, the proton at the C1 position (adjacent to the bridgehead nitrogen in the six-membered ring) typically appears in the downfield region of the ¹H NMR spectrum due to the strong electron-acceptor effect of the nitrogen atom. researchgate.netbohrium.com Conversely, other heteroaromatic protons, such as H2, are often found in the more shielded, upfield region of the spectrum. researchgate.netbohrium.com

While specific ¹H and ¹³C NMR data for 2,4-Dimethylpyrimido[1,2-a]benzimidazole is not detailed in the available literature, data from closely related fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles illustrate the typical chemical shifts observed for this class of compounds. mdpi.com The aromatic protons of the benzimidazole (B57391) moiety and the pyrimidine (B1678525) ring protons display complex multiplets, while the methyl groups would be expected to show singlet peaks in the aliphatic region of the ¹H spectrum. mdpi.com

Two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹⁵N-¹H HSQC (Heteronuclear Single Quantum Coherence), are essential for definitive assignments, especially in complex derivatives. researchgate.net COSY spectra reveal proton-proton coupling networks, allowing for the connection of adjacent protons, while HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached or more distant carbons and nitrogens, respectively. These techniques are crucial for distinguishing between isomers and confirming the precise location of substituents on the heterocyclic scaffold. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrimido[1,2-a]benzimidazole Derivative The following data is for 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole and serves as an illustrative example for the scaffold. mdpi.com

NucleusChemical Shift (δ, ppm)Description
¹H8.83Broad singlet, 2H (likely NH₂)
¹H8.60Doublet, 1H (aromatic)
¹H7.78Doublet, 1H (aromatic)
¹H7.5-7.7Multiplet, 4H (aromatic)
¹H7.3-7.5Multiplet, 1H (aromatic)
¹³C163.6Aromatic Carbon
¹³C161.2–163.7Multiplet (Aromatic C-F)
¹³C160.5Aromatic Carbon
¹³C154.4Aromatic Carbon
¹³C115.1Cyano Carbon (C≡N)

Chemical Shift Perturbation Analysis for Ligand-Protein Binding

Chemical Shift Perturbation (CSP) is a powerful NMR technique used to study the binding of small molecules, such as this compound, to protein targets. nih.gov This method involves monitoring the changes in the chemical shifts of a protein's NMR spectrum upon the addition of a ligand. researchgate.netresearchgate.net By observing which amino acid residues experience significant chemical shift changes, researchers can map the ligand's binding site on the protein surface. nih.gov

The magnitude of the perturbation can also be used to determine the dissociation constant (Kd), which quantifies the binding affinity. nih.gov The technique is most effective when the binding is in the fast exchange regime on the NMR timescale (typically for Kd values weaker than ~3µM), where the observed chemical shifts are a population-weighted average of the free and bound states. nih.gov While specific CSP studies involving this compound are not prominently documented, the benzimidazole core is a well-known pharmacophore, and CSP analysis is a standard method for characterizing the interactions of such molecules with their biological targets. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS). rsc.org Electron impact (EI) or electrospray ionization (ESI) techniques are commonly employed. The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the compound's molecular mass. sapub.orgjournalijdr.com

Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. researchgate.netnih.gov The fragmentation of the pyrimido[1,2-a]benzimidazole core typically involves characteristic losses of small molecules or radicals from the fused ring system. For the broader benzimidazole class, fragmentation often includes the elimination of HCN from the imidazole (B134444) ring. researchgate.net In substituted derivatives, cleavage of the substituent groups provides further confirmation of the structure. sapub.orgjournalijdr.com For instance, the mass spectra of related pyrimido[1,2-a]benzimidazole-carboxamide derivatives show molecular ion peaks that correspond to their calculated masses, confirming their successful synthesis. amazonaws.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

For the pyrimido[1,2-a]benzimidazole class, crystallographic studies are crucial for confirming the connectivity and stereochemistry, especially when multiple isomers are possible. A study on the closely related compound, 1,4-dimethylpyrimido[1,2-a]benzimidazol-2(1H)-one, which was confirmed by X-ray structural analysis, provides insight into the solid-state conformation of this scaffold. nih.gov Such analyses reveal the planarity of the fused ring system and the spatial orientation of the substituent groups, which are critical for understanding intermolecular interactions like hydrogen bonding and π-π stacking in the crystal lattice. nih.gov

Table 2: Illustrative Crystallographic Data for a Benzimidazole Derivative This data is representative of the type of information obtained from a single-crystal X-ray diffraction study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1335.4
Z4

Intrinsic Fluorescence Properties and Photophysical Characterization

Many condensed heterocyclic systems, including pyrimido[1,2-a]benzimidazoles, exhibit intrinsic fluorescence, making them valuable as fluorophores for various applications, including biological imaging and materials science. nih.gov Their photophysical properties are dictated by the extent of their conjugated π-electron system.

Analysis of Absorption and Emission Maxima

The photophysical behavior of these compounds is characterized by their ultraviolet-visible (UV-Vis) absorption and fluorescence emission spectra. The absorption spectrum reveals the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state.

Derivatives of the related benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine scaffold have been shown to exhibit absorption maxima in the range of 350–500 nm. nih.gov Their emission spectra are characterized by broad, unstructured bands with maxima typically between 520 nm and 567 nm in a solvent like THF. nih.gov The large separation between the absorption and emission maxima (Stokes shift) is a common feature of such fluorophores. nih.gov The specific positions of the absorption and emission maxima for this compound would be influenced by the electronic effects of the two methyl groups attached to the pyrimidine ring.

Table 3: Representative Photophysical Data for a Benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-based Fluorophore in THF nih.gov

Compoundλₐₑₛ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)
Derivative 6a4005201200.45
Derivative 6b3955251300.51
Derivative 6c4055301250.62

Studies of Solvatochromic Shifts

Solvatochromism, the phenomenon where a substance's color changes with the polarity of the solvent, is a key area of investigation for understanding the electronic properties of molecules like pyrimido[1,2-a]benzimidazoles. While specific studies focusing solely on this compound are not extensively detailed in available literature, research on closely related derivatives provides significant insights.

A study on 2,4-diphenyl-1,4-dihydrobenzo researchgate.netsemanticscholar.orgimidazo[1,2-a]pyrimidine and its derivatives demonstrated that the compound's absorption spectra are highly dependent on the solvent used. nih.gov The investigation, conducted in dioxane and dimethylformamide (DMF), revealed that the band maxima (λmax) and the intensity of the spectral bands are subject to shifts based on the solvent's nature. nih.gov These shifts, observed as both blue (hypsochromic) and red (bathochromic) shifts, indicate a change in the energy difference between the ground and excited states of the molecule, influenced by solute-solvent interactions. nih.govsciencepublishinggroup.com Such solvent-dependent spectral behavior is indicative of the solvatochromic nature of the pyrimido[1,2-a]benzimidazole core. nih.gov

Applications in Cellular Imaging and Mechanistic Investigations

The pyrimido[1,2-a]benzimidazole scaffold is a subject of significant interest in medicinal chemistry, leading to numerous mechanistic investigations, although specific applications in cellular imaging for the 2,4-dimethyl derivative are not prominently documented.

Derivatives of this heterocyclic system have been extensively evaluated as potential therapeutic agents. For instance, various 2,4-disubstituted pyrimido[1,2-a]benzimidazoles have been developed and investigated as potent anti-leukemia agents. imtm.cz Mechanistic studies on these compounds involved kinase profiling against a wide panel of human kinases, which successfully identified specific molecular targets. nih.gov Further investigations delved into their effects on the cell cycle of cancer cell lines, such as HL60 and MV4-11, and their ability to induce apoptosis, as measured by caspase 3/7 activity. nih.gov Immunoblotting techniques have also been employed to analyze changes in key proteins associated with cell death and viability, providing a deeper understanding of their mechanism of action at a cellular level. nih.gov

In another vein, fluorophenyl-substituted pyrimido[1,2-a]benzimidazoles have been identified as promising antiparasitic compounds, with significant activity against Leishmania major and Toxoplasma gondii. mdpi.com These findings underscore the therapeutic potential of the pyrimido[1,2-a]benzimidazole core and the importance of mechanistic studies in drug discovery.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While the specific FT-IR spectrum for this compound is not provided in the reviewed literature, analysis of closely related pyrimido[1,2-a]benzimidazole derivatives allows for the characterization of the core structure's vibrational modes.

Data from various substituted pyrimido[1,2-a]benzimidazoles reveal characteristic absorption bands. These spectra typically feature strong bands corresponding to the stretching vibrations of various functional groups.

Table 1: Characteristic FT-IR Absorption Bands for Substituted Pyrimido[1,2-a]benzimidazole Derivatives

Wavenumber (cm⁻¹) Vibration Type Functional Group Source
3452-3223 N-H Stretching Amine (NH₂) mdpi.com
3093-3072 C-H Stretching Aromatic C-H mdpi.com
2217-2208 C≡N Stretching Nitrile mdpi.com
1672-1635 C=N Stretching Imine/Pyrimidine Ring mdpi.com
1623-1574 C=C Stretching Aromatic Ring mdpi.com
1481-1446 C-H Bending Methyl/Methylene mdpi.com
1387-1308 C-N Stretching Amine/Imidazole Ring mdpi.com
1289-1216 C-H in-plane bending Aromatic Ring mdpi.com
885-723 C-H out-of-plane bending Aromatic Ring mdpi.com

Note: This data is based on fluorophenyl and other substituted derivatives of pyrimido[1,2-a]benzimidazole and is intended to be representative of the core scaffold.

These characteristic peaks help confirm the presence of the fused benzimidazole and pyrimidine ring systems, as well as any substituents attached to the core structure.

Thermal Gravimetric Analysis (TGA) for Thermal Stability Profiling

Information regarding the thermal stability of this compound, as determined by Thermal Gravimetric Analysis (TGA), is not available in the reviewed scientific literature. TGA is used to measure changes in the mass of a sample as a function of temperature, providing critical data on its thermal decomposition and stability profile.

Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive Spectrometry (EDS) for Material Characterization

Data from Field Emission Scanning Electron Microscopy (FESEM) for morphological analysis and Energy Dispersive Spectrometry (EDS) for elemental composition of this compound could not be found in the surveyed literature. These techniques are typically applied to solid or material samples to characterize their surface topography and elemental makeup.

Future Research Directions and Emerging Areas

Design and Synthesis of Novel Pyrimido[1,2-a]benzimidazole (B3050247) Derivatives with Enhanced Specificity and Potency

A primary focus of future research is the rational design and synthesis of new pyrimido[1,2-a]benzimidazole derivatives with improved biological activity. The core structure is amenable to a wide range of chemical modifications. nih.gov Scientists have successfully synthesized derivatives by reacting 2-aminobenzimidazoles with various synthons like β-keto esters, isoflavones, and unsaturated carbonyl compounds. nih.gov For instance, a series of 2,4-diaryl-pyrimido[1,2-a]benzimidazole derivatives were developed and evaluated as potential agents against Acute Myeloid Leukemia (AML). nih.govimtm.cz

Key strategies for creating novel derivatives include:

One-Pot, Three-Component Reactions: This approach allows for the efficient assembly of complex molecules from simple starting materials. For example, reacting 1H-benzimidazol-2-amine with an aldehyde (like p-chlorobenzaldehyde or p-bromobenzaldehyde) and malononitrile (B47326) creates a 4-amino-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile core, which can be further modified. rdd.edu.iqresearchgate.net

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of pyrimido[1,2-a]benzimidazol-4-one derivatives. nih.gov

Introduction of Fluorinated Groups: Incorporating fluorine atoms can alter the electronic properties and metabolic stability of a molecule. The synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives has been achieved using CF3-ynones and 2-aminobenzimidazole (B67599), yielding compounds with potential as organic fluorophores. acs.org

One study demonstrated that compound 5h (a 2,4-diaryl derivative) showed potent anti-tumor activity across a range of human cancer cell lines, with superior sub-micromolar activity against leukemia cells. nih.govimtm.cz Another research effort identified a 3-fluorophenyl substituted derivative, 2a , as a highly active agent against Leishmania major parasites, with EC50 values in the nanomolar range. nih.gov These findings underscore the potential for discovering highly potent and specific agents through systematic structural modification.

Table 1: Examples of Synthesized Pyrimido[1,2-a]benzimidazole Derivatives and Their Applications
Derivative TypeSynthetic PrecursorsKey FeaturesPotential ApplicationReference
2,4-Diaryl derivatives2-Aminobenzimidazole, chalconesAryl groups at positions 2 and 4Anti-leukemia nih.govimtm.cz
Fluorophenyl-substituted derivatives2-Aminobenzimidazole, fluorinated aryl aldehydes, malononitrileFluorine substitution on the phenyl ringAntiparasitic (Leishmaniasis, Toxoplasmosis) nih.govmdpi.com
Trifluoromethyl-substituted derivatives2-Aminobenzimidazole, CF3-ynonesCF3 group at position 2Organic fluorophores acs.org
Pyrimido[1,2-a]benzimidazol-4-ones2-Aminobenzimidazole, β-keto estersCarbonyl group at position 4Antioxidant, LOX inhibitor nih.govnih.gov

Exploration of New Biological Targets and Mechanistic Pathways

While the pyrimido[1,2-a]benzimidazole scaffold is known to exhibit a broad spectrum of biological activities, a deeper understanding of its molecular targets and mechanisms of action is a critical area for future investigation. nih.gov The structural similarity of these compounds to natural purines and pyrimidines suggests that they may interact with a variety of biological macromolecules, including enzymes and DNA. nih.govrsc.org

Recent studies have begun to elucidate specific targets. For example, in the investigation of 2,4-diaryl-pyrimido[1,2-a]benzimidazoles for anti-leukemia activity, compounds 5e and 5h were found to significantly inhibit BMX kinase after a screening of 338 human kinases. nih.gov This discovery opens a new avenue for developing targeted therapies. Further mechanistic studies on these compounds involved analyzing their effects on the cell cycle and the activity of caspase 3/7, as well as changes in proteins associated with cell death like PARP-1 and Mcl-1. nih.gov

Future research will likely involve:

Broad Kinase Profiling: Screening diverse libraries of pyrimido[1,2-a]benzimidazole derivatives against large panels of kinases and other enzymes to identify novel targets. nih.gov

Cell-Based Assays: Evaluating the effects of new compounds on various cellular processes, such as cell cycle progression, apoptosis, and signal transduction pathways in different cancer cell lines. imtm.cz

Target Validation: Using molecular biology techniques to confirm the interaction between the compounds and their putative targets and to understand the downstream consequences of this interaction.

The identification of new antiparasitic drug candidates, such as a derivative active against Toxoplasma gondii, highlights the need to explore the mechanisms responsible for such specific selectivity. mdpi.com Elucidating why a compound is highly active against one parasite but not another, or against parasitic cells but not mammalian cells, is essential for developing safer and more effective treatments. mdpi.com

Development of Advanced and Sustainable Synthetic Methodologies (e.g., Atom Economy, Green Chemistry)

The principles of green chemistry are becoming increasingly important in pharmaceutical and chemical manufacturing. rsc.org Future research on pyrimido[1,2-a]benzimidazoles will undoubtedly focus on developing more environmentally friendly and efficient synthetic routes.

Key areas of development include:

Catalyst-Free and Solvent-Free Reactions: Many modern synthetic protocols aim to reduce or eliminate the use of hazardous solvents and expensive catalysts. rsc.org Methods for synthesizing pyrimido[1,2-a]benzimidazole derivatives using microwave irradiation under solvent-free conditions have been reported. rsc.orgmdpi.com One approach involves a three-component reaction of an aldehyde, malononitrile, and 2-aminobenzimidazole in water, a green solvent. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing waste and improving atom economy. rsc.org The synthesis of pyrimido[1,2-a]benzimidazoles is well-suited to MCR strategies. nih.govrsc.org

Novel Catalysts: The development of reusable and eco-friendly catalysts is a major goal. Researchers have employed catalysts like guanidine (B92328) hydrochloride (an organocatalyst), ionic liquids, and nano-porous ZnO-based catalysts for the synthesis of these heterocycles. rsc.orgrsc.org

Ultrasound-Assisted Synthesis: Sonochemistry has been used to establish a sustainable, solvent- and metal-free, atom-economical method for synthesizing CF3-substituted derivatives. acs.org

These sustainable methods not only reduce the environmental impact of chemical synthesis but also often lead to higher yields, shorter reaction times, and simpler purification procedures. acs.orgrsc.org

Table 2: Green and Advanced Synthetic Methodologies
MethodologyKey PrincipleAdvantagesReference
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactionsRapid, high yields, often solvent-free rsc.org
Multicomponent Reactions (MCRs)Combining three or more reactants in one potHigh atom economy, operational simplicity, reduced waste rsc.org
Ultrasound-Assisted SynthesisUse of ultrasonic waves to induce chemical reactionsSustainable, metal-free, atom-economical acs.org
Use of Green CatalystsEmploying organocatalysts (e.g., Guanidine hydrochloride) or reusable catalystsMetal-free, eco-friendly, cost-effective rsc.org
Reactions in WaterUsing water as a green solventEnvironmentally benign, low cost researchgate.net

In-depth Computational Modeling for Predictive Research and Drug Repurposing

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. tandfonline.com For the pyrimido[1,2-a]benzimidazole scaffold, in-depth computational studies can accelerate the design of new derivatives and help predict their biological activities.

Future research in this area will likely involve:

Molecular Docking: Simulating the binding of pyrimido[1,2-a]benzimidazole derivatives to the active sites of known biological targets (e.g., kinases, enzymes) to predict binding affinity and orientation. tandfonline.com This can help prioritize which compounds to synthesize and test.

Molecular Dynamics (MD) Simulations: These simulations can provide insights into the stability of the compound-target complex over time, revealing key interactions and conformational changes. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the potency of virtual, unsynthesized compounds.

Pharmacokinetic Modeling (ADME/Tox): Using computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new derivatives, helping to identify candidates with drug-like properties early in the discovery process. tandfonline.com

These computational approaches can significantly reduce the time and cost associated with drug development by focusing laboratory efforts on the most promising candidates. tandfonline.com

Applications Beyond Traditional Medicinal Chemistry (e.g., Optoelectronics, Organic Luminophores, Organometallic Catalysis, Coordination Chemistry, Asymmetric Catalysis)

The unique electronic and structural properties of the pyrimido[1,2-a]benzimidazole core make it an attractive candidate for applications in materials science. nih.gov The fused, planar aromatic system is conducive to π-π stacking and can exhibit interesting photophysical properties. nih.gov

Emerging areas of application include:

Optoelectronics: Annulated benzimidazoles with conjugated planar structures can exhibit relevant photophysical properties, finding use in optoelectronics as phosphors and fluorescent dyes. nih.gov

Organic Luminophores: Certain derivatives, particularly those with trifluoromethyl groups, are considered organic fluorophores with excellent optical characteristics. acs.org These materials could be used in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

Coordination Chemistry: The nitrogen atoms within the heterocyclic system can act as ligands, coordinating with metal ions to form novel organometallic complexes. These complexes could have applications in catalysis or as new materials with unique magnetic or electronic properties.

The exploration of these non-medicinal applications is a burgeoning field that promises to unlock new value from this versatile chemical scaffold.

Multidisciplinary Research Collaborations for Comprehensive Compound Evaluation

The journey of a compound from initial synthesis to a potential therapeutic agent or new material requires a collaborative, multidisciplinary approach. The comprehensive evaluation of pyrimido[1,2-a]benzimidazole derivatives is no exception and relies on the integration of expertise from various scientific fields.

Effective research in this area necessitates collaborations between:

Synthetic Organic Chemists: To design and execute efficient and sustainable syntheses of novel derivatives. rsc.org

Medicinal Chemists: To guide the design of compounds with improved potency, selectivity, and drug-like properties.

Biologists and Pharmacologists: To perform in vitro and in vivo testing, elucidate mechanisms of action, and identify biological targets. nih.gov

Computational Chemists: To conduct molecular modeling, predict activities, and provide theoretical insights into structure-activity relationships. tandfonline.com

Materials Scientists: To investigate the photophysical, electronic, and coordination properties of these compounds for non-medicinal applications. nih.gov

Such collaborations are essential for a holistic understanding of the potential of the pyrimido[1,2-a]benzimidazole scaffold and for translating fundamental research into practical applications.

Q & A

Q. Structure-Activity Relationship (SAR) Analysis

  • Intraocular pressure reduction : Derivatives with electron-withdrawing groups (e.g., -CF₃) at position 2 exhibit enhanced hypotensive activity due to increased lipophilicity and target affinity (ANN modeling, Table 3) .
  • Anticancer activity : 2,4-Diaryl-substituted derivatives show potent anti-leukemia activity (IC₅₀ < 1 μM) by inhibiting tyrosine kinases like BMX and AKT pathways .
  • Anthelmintic activity : Substitutions at position 6 (e.g., -NO₂ or -Br) improve activity against Syphacia obvelata by disrupting tubulin polymerization .

What green chemistry approaches are effective for synthesizing pyrimido[1,2-a]benzimidazoles?

Q. Advanced Methodological Comparison

  • Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 15–20 min) with GuHCl catalysis, avoiding toxic solvents .
  • Photocatalysis : White LED irradiation at room temperature minimizes energy consumption and enables catalyst reuse (>5 cycles without yield loss) .
  • Solvent-free mechanochemistry : Ball-milling techniques (not directly cited but inferred from green trends) could further reduce waste.

How do multicomponent reactions (MCRs) streamline the synthesis of pyrimido[1,2-a]benzimidazole derivatives?

Methodological Optimization
MCRs using 2-aminobenzimidazole, aldehydes, and alkynes in the presence of CuI/K₂CO₃ yield disubstituted derivatives (e.g., 184a–) with high atom economy (70–85% yields) . Key factors include:

  • Catalyst loading : 10 mol% CuI minimizes side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Work-up simplicity : Products often precipitate directly, avoiding chromatography .

How do fluorinated substituents alter the physicochemical and biological properties of pyrimido[1,2-a]benzimidazoles?

Advanced Functional Group Impact
Fluorine incorporation increases metabolic stability and membrane permeability. For example:

  • Lipophilicity : LogP increases by 0.5–1.0 units with -CF₃ groups, enhancing blood-brain barrier penetration .
  • Electron-withdrawing effects : Fluorine at position 4 stabilizes H-bonding with target proteins (e.g., kinases), as shown by molecular docking .

What techniques are recommended for characterizing pyrimido[1,2-a]benzimidazole crystal structures?

Structural Analysis Methodology
Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) critical for fluorescence properties . Solid-state NMR and Hirshfeld surface analysis further elucidate packing motifs and hydrogen-bonding networks .

How should researchers address contradictions in reported biological activity data for this compound class?

Q. Data Contradiction Resolution

  • Assay variability : Normalize activity data using reference standards (e.g., vemurafenib for kinase inhibition ).
  • Structural nuances : Compare substituent patterns (e.g., 2,4-dimethyl vs. 2-fluoroalkyl groups) across studies to isolate SAR trends .

What strategies optimize reaction conditions for pyrimido[1,2-a]benzimidazole synthesis?

Q. Experimental Optimization Framework

  • Solvent/base screening : DBN in DMSO with MnO₂ oxidant achieves 71% yield (vs. 36% in THF/KOH) .
  • Catalyst recycling : Magnetic nanocatalysts (Fe₃O₄@SiO₂) retain >90% activity after 5 cycles .
  • DoE approaches : Use factorial design to evaluate temperature, solvent, and catalyst interactions.

What are recent advances in pyrimido[1,2-a]benzimidazole research?

Q. Recent Methodological Innovations

  • AI-driven synthesis : ANN models predict optimal reaction conditions and biological activity .
  • Late-stage functionalization : C–H activation techniques enable direct modification of the benzimidazole core .
  • Hybrid catalysts : Bimetallic systems (e.g., Cu/Fe) enhance cross-coupling efficiency in MCRs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.